molecular formula C21H23OSn B14615261 CID 73179000

CID 73179000

Katalognummer: B14615261
Molekulargewicht: 410.1 g/mol
InChI-Schlüssel: ZHGJLFMXAJBTRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 73179000” is a chemical entity listed in the PubChem database This compound is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

The preparation of CID 73179000 involves specific synthetic routes and reaction conditions. The methods for synthesizing this compound typically include the use of organic solvents and specific reagents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using automated processes to ensure consistency and purity of the compound.

Analyse Chemischer Reaktionen

CID 73179000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often result in derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

CID 73179000 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. In industry, this compound might be utilized in the production of specialized materials or as a component in manufacturing processes.

Wirkmechanismus

The mechanism of action of CID 73179000 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, CID 73179000 stands out due to its unique chemical structure and properties. Similar compounds may include those with related functional groups or similar molecular frameworks. this compound’s distinct characteristics make it particularly valuable for certain applications, setting it apart from other related compounds.

Eigenschaften

Molekularformel

C21H23OSn

Molekulargewicht

410.1 g/mol

InChI

InChI=1S/3C7H7.H2O.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-5H,1H3;1H2;

InChI-Schlüssel

ZHGJLFMXAJBTRN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)C3=CC=CC=C3C.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.